Rabeprazole Sulfide N-Oxide
Overview
Description
Rabeprazole Sulfide N-Oxide is a derivative of rabeprazole, a well-known proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is an important intermediate in the synthesis of rabeprazole and its metabolites. It is characterized by the presence of a benzimidazole ring linked to a pyridine moiety through a methylsulfinyl group.
Mechanism of Action
Target of Action
Rabeprazole Sulfide N-Oxide, like Rabeprazole, is an antiulcer drug in the class of proton pump inhibitors . Its primary target is the H+, K+ATPase of the gastric cells . This enzyme, also known as the proton pump, is found on the secretory surface of parietal cells and is responsible for the final step in the process of gastric acid secretion .
Mode of Action
This compound is a prodrug, which means it is initially inactive and is activated in the acidic environment of the parietal cells . Once activated, it inhibits the H+, K+ATPase, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .
Biochemical Pathways
The inhibition of H+, K+ATPase by this compound affects the biochemical pathway of gastric acid secretion . By suppressing this pathway, the compound reduces the production of gastric acid, which can directly alleviate symptoms in conditions such as duodenal and gastric ulcers, gastroesophageal reflux disease (GERD), and hypersecretory conditions like Zollinger-Ellison Syndrome .
Pharmacokinetics
It is metabolized in the liver by CYP2C19 and CYP3A4 enzymes . The metabolites are primarily excreted via the kidneys
Result of Action
The result of this compound’s action is a reduction in gastric acid secretion . This can help to heal gastrointestinal ulcers, treat symptoms of GERD, eradicate Helicobacter pylori, and manage hypersecretory conditions .
Action Environment
The action of this compound is influenced by the environment within the stomach. The compound is activated in the acidic environment of the parietal cells . Additionally, factors such as the presence of food in the stomach could potentially influence the absorption and efficacy of the drug.
Biochemical Analysis
Cellular Effects
It is known that rabeprazole, a related compound, has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rabeprazole, a related compound, works by blocking H+/K±ATPase in the parietal cells of the stomach . This inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .
Temporal Effects in Laboratory Settings
It is known that the metabolic stability of rabeprazole decreases as a function of incubation time .
Metabolic Pathways
It is known that rabeprazole sulfide, a related compound, can undergo further metabolic reactions such as demethylation and sulfuric acid binding .
Subcellular Localization
It is known that rabeprazole, a related compound, is protonated, accumulates, and is transformed to an active sulfenamide in gastric parietal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rabeprazole Sulfide N-Oxide typically involves the oxidation of rabeprazole sulfide. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like methanol or dichloromethane at a temperature range of 0-25°C to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Rabeprazole Sulfide N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent sulfide compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Rabeprazole sulfone.
Reduction: Rabeprazole sulfide.
Substitution: Various substituted benzimidazole or pyridine derivatives.
Scientific Research Applications
Rabeprazole Sulfide N-Oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its role in the development of new proton pump inhibitors and related therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Rabeprazole: The parent compound, a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with similar therapeutic uses.
Uniqueness: Rabeprazole Sulfide N-Oxide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. Its role as an intermediate in the synthesis of rabeprazole and its metabolites also highlights its importance in pharmaceutical research and development.
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSOUPMFBQXHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582521 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-40-1 | |
Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.